3'-Bromoacetophenone
Overview
Description
3'-Bromoacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a bromine atom attached to the acetophenone structure. It is a versatile reagent used in various organic synthesis processes and has been studied for its potential applications in protein modification, DNA cleavage, and the synthesis of heterocyclic compounds.
Synthesis Analysis
The synthesis of derivatives of 3'-Bromoacetophenone has been explored in several studies. For instance, alpha-bromo-4-amino-3-nitroacetophenone, a derivative, was synthesized for protein modification purposes, specifically targeting the methionine-290 residue of porcine pepsin . Another study reported the synthesis of pyrrolecarboxamide-conjugated 4'-bromoacetophenones, which were investigated for their DNA cleaving activities . Additionally, a practical and effective Z-selective synthesis of o-bromoacetophenone N-tosylhydrazones was developed, leading to the formation of 3-methylindazoles in aqueous ethanol .
Molecular Structure Analysis
The molecular structure of 3'-Bromoacetophenone derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(2,3-dihydroxy-isopentyl)-4-hydroxyacetophenone, was solved by single-crystal X-ray diffraction, and its molecular geometry was investigated using density functional theory (DFT) calculations . These studies provide insights into the conformation and intermolecular interactions of acetophenone derivatives.
Chemical Reactions Analysis
3'-Bromoacetophenone and its derivatives participate in a variety of chemical reactions. The compound has been used to synthesize 5-azido-3-nitro-ω-bromo-acetophenone, a photochemically active bifunctional reagent for cross-linking biopolymers . It also reacts with carbon disulfide and primary amines to form novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . Furthermore, the compound has been utilized in the synthesis of Δαβ-butenolide and its transformation into pyrrole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Bromoacetophenone derivatives have been measured and reported in the literature. For instance, the synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of its physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the practical application and handling of these chemical compounds in laboratory and industrial settings.
Scientific Research Applications
1. Physicochemical Characterization
4-Bromoacetophenone derivatives, including 3'-Bromoacetophenone, have been characterized to assess the impact of biofield energy treatment on their properties. Studies using X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and UV-visible spectrometry revealed significant changes in physical and spectral properties. For instance, there was a notable decrease in the crystallite size of treated 4-bromoacetophenone, changes in melting point and heat of fusion, shifts in C=O stretching frequency in FT-IR spectra, and modifications in isotopic abundance ratios, which may have implications for their reactivity and stability in various applications (Trivedi et al., 2015).
Applications in Organic Synthesis and Chemistry
2. Organic Synthesis
3'-Bromoacetophenone is integral in the synthesis of various organic compounds. It has been utilized in the preparation of Pyrazolo[1,5‐a]Pyridines, which involves the use of sodium hydride, 2-Chloro-5-(trifluoromethyl)pyridine, and trifluoracetic anhydride. This synthesis process is significant in the production of heterocycles, a class of compounds with widespread applications in medicinal chemistry and drug design (Greszler & Stevens, 2009).
3. Ligand Synthesis and Characterization
Starting from 4-bromoacetophenone, derivatives like 4-bromo-β-hydroxydithiocinnamic acid have been synthesized, which then act as ligands in the formation of various complexes. These complexes are fully characterized using NMR, mass spectrometry, infrared spectroscopy, and X-ray diffraction analyses. The distinct properties of these complexes can be leveraged in catalysis and material science (Schubert, Görls, & Weigand, 2007).
Safety And Hazards
3’-Bromoacetophenone causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
1-(3-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQYXOVOHJRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870941 | |
Record name | 3′-Bromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromoacetophenone | |
CAS RN |
2142-63-4 | |
Record name | 3-Bromoacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Bromoacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(3-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3′-Bromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-bromoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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